(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

Description

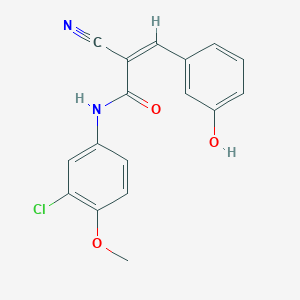

The compound (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by:

- A 3-chloro-4-methoxyphenyl group attached to the amide nitrogen.

- A 2-cyano substituent and a 3-hydroxyphenyl group on the α,β-unsaturated carbonyl system.

- A Z-configuration at the double bond, critical for its stereoelectronic properties.

Properties

IUPAC Name |

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-16-6-5-13(9-15(16)18)20-17(22)12(10-19)7-11-3-2-4-14(21)8-11/h2-9,21H,1H3,(H,20,22)/b12-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLWWCFKSKWHC-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, 3-hydroxybenzaldehyde, and malononitrile.

Condensation Reaction: The key step involves a condensation reaction between 3-hydroxybenzaldehyde and malononitrile in the presence of a base to form the intermediate 2-cyano-3-(3-hydroxyphenyl)acrylonitrile.

Amidation: The intermediate is then reacted with 3-chloro-4-methoxyaniline under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, making it a candidate for drug development.

Medicine

Pharmacological Studies: Investigated for potential therapeutic effects in various diseases.

Drug Design: Used as a scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may exert its effects by:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways involved in disease processes or biological functions.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-hydroxyphenyl group contrasts with analogs like 5b (4-methoxyphenyl) and 5c (4-chlorophenyl), which lack hydrogen-bonding hydroxyl groups. This difference may enhance solubility or crystallinity .

- Z-Configuration : The Z-geometry is shared with compounds in –10, which are validated via X-ray crystallography (R factor = 0.044 in ), suggesting similar structural precision for the target compound .

Functional and Electronic Properties

- Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound can act as both a donor (via -OH) and acceptor (via π-system), unlike analogs with methoxy or halogen substituents. This property is critical for molecular recognition in supramolecular chemistry .

- Electronic Effects: The cyano group withdraws electron density, polarizing the α,β-unsaturated system.

Q & A

Q. What are the key synthetic steps for preparing (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3-chloro-4-methoxyaniline with a cyano-acrylic acid derivative under basic conditions (e.g., using triethylamine as a catalyst).

- Step 2 : Controlled addition of 3-hydroxyphenyl precursors to ensure regioselectivity. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and reaction efficiency .

- Optimization : Temperature (60–80°C) and solvent choice are critical to minimize side reactions like hydrolysis of the cyano group. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- NMR Spectroscopy : and NMR identify functional groups (e.g., methoxy, cyano) and confirm substitution patterns. Coupling constants in NMR distinguish Z/E isomers (e.g., vicinal coupling >12 Hz suggests Z-configuration) .

- X-ray Crystallography : Resolves stereochemistry unambiguously and provides bond-length data for the enamide moiety. SHELXL software refines crystallographic models to validate geometry .

- IR Spectroscopy : Confirms the presence of amide C=O (~1650 cm) and cyano groups (~2200 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or solvent effects. Strategies include:

- Multi-technique validation : Cross-check with mass spectrometry (MS) for molecular weight confirmation and HPLC for purity assessment.

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding in data interpretation .

- Variable-temperature NMR : Detects dynamic processes (e.g., rotamer interconversion) that obscure spectral clarity .

Q. What strategies are employed to analyze hydrogen bonding interactions in the crystal structure, and how do they influence stability?

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R(8) motifs) to map intermolecular interactions. For this compound, the hydroxyl and amide groups often form intra- or intermolecular H-bonds, stabilizing the Z-configuration .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with H-bond network robustness. Crystals with extensive H-bonding exhibit higher melting points .

Q. How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic addition reactions?

- Electron-withdrawing groups (EWGs) : The cyano group increases electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic attacks (e.g., thiol additions).

- Electron-donating groups (EDGs) : The 3-hydroxyphenyl moiety enhances resonance stabilization, reducing reactivity at the enamide double bond. Substituent effects are quantified via Hammett σ values in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.